molecular formula C14H8Cl2N2O B2512355 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one CAS No. 121004-86-2

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2512355
CAS No.: 121004-86-2
M. Wt: 291.13
InChI Key: GKHJJRRZTWDZJO-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one is a chemical compound known for its diverse applications in scientific research and industry. This compound features a phthalazinone core substituted with a 3,4-dichlorophenyl group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one typically involves the reaction of 3,4-dichlorobenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by cyclization to form the phthalazinone ring. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or xylene to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazinone derivatives with altered electronic properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups onto the dichlorophenyl ring .

Scientific Research Applications

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the biological context and the specific application being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichlorophenylhydrazine hydrochloride
  • 2,4-Dichlorophenylhydrazine hydrochloride
  • 4-(Trifluoromethyl)phenylhydrazine
  • 4-Fluorophenylhydrazine hydrochloride

Uniqueness

4-(3,4-Dichlorophenyl)-1,2-dihydrophthalazin-1-one stands out due to its unique combination of a phthalazinone core and a dichlorophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-2H-phthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2O/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(19)18-17-13/h1-7H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKHJJRRZTWDZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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